molecular formula C23H22Cl2N6 B384490 1-(4-chlorobenzyl)-4-(4-(4-chlorobenzyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 612523-90-7

1-(4-chlorobenzyl)-4-(4-(4-chlorobenzyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B384490
CAS No.: 612523-90-7
M. Wt: 453.4g/mol
InChI Key: YQCBRWLYAWEDPF-UHFFFAOYSA-N
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Description

The compound 1-(4-chlorobenzyl)-4-(4-(4-chlorobenzyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS: 612523-94-1) is a pyrazolo[3,4-d]pyrimidine derivative featuring dual 4-chlorobenzyl substituents: one at the pyrazole nitrogen and another on the piperazine ring . This scaffold is notable for its structural resemblance to purine bases, enabling interactions with kinase targets and other biological receptors. Its molecular formula is C₂₄H₂₂Cl₂N₆, with an average mass of 489.38 g/mol. Industrial-grade synthesis and commercial availability highlight its relevance in drug discovery .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N6/c24-19-5-1-17(2-6-19)14-29-9-11-30(12-10-29)22-21-13-28-31(23(21)27-16-26-22)15-18-3-7-20(25)8-4-18/h1-8,13,16H,9-12,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCBRWLYAWEDPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C3=NC=NC4=C3C=NN4CC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-chlorobenzyl)-4-(4-(4-chlorobenzyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound belonging to the pyrazolo-pyrimidine class. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and neurology. Its structural features include a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.

Chemical Structure and Properties

The molecular formula of the compound is C20H22Cl2N6C_{20}H_{22}Cl^2N_6, with a molecular weight of approximately 426.34 g/mol. The compound features two chlorobenzyl groups and a piperazine moiety, contributing to its unique pharmacological profile.

Biological Activity

Research indicates that 1-(4-chlorobenzyl)-4-(4-(4-chlorobenzyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine exhibits significant biological activities, including:

  • Antitumor Activity : Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can inhibit various cancer cell lines. The compound's mechanism likely involves the inhibition of key signaling pathways associated with tumor growth and proliferation.
  • Neuroprotective Effects : The compound may also demonstrate neuroprotective properties by modulating neurotransmitter systems and inhibiting enzymes linked to neurodegenerative diseases.
  • Anti-inflammatory Properties : Initial assessments suggest that this compound could reduce inflammation markers, making it a candidate for treating inflammatory conditions.

The precise mechanism through which 1-(4-chlorobenzyl)-4-(4-(4-chlorobenzyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with specific receptors or enzymes involved in cell signaling pathways related to cancer and neurodegeneration.

Case Studies

Several studies have highlighted the biological activity of similar compounds within the pyrazolo-pyrimidine class:

  • Anticancer Activity : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines showed potent inhibitory effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The compounds induced apoptosis and inhibited cell proliferation through modulation of apoptotic pathways.
  • Neurological Applications : Research into piperazine-substituted chalcones indicated potential for treating Alzheimer's disease by inhibiting monoamine oxidases (MAOs) and cholinesterases (ChEs), suggesting that similar mechanisms might be applicable to 1-(4-chlorobenzyl)-4-(4-(4-chlorobenzyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine.

Comparative Analysis

The following table summarizes the biological activities reported for structurally related compounds:

Compound NameBiological ActivityIC50 ValuesReference
Pyrazolo[3,4-d]pyrimidine Derivative AAntitumor0.65 μM
Pyrazolo[3,4-d]pyrimidine Derivative BAnti-inflammatory0.71 μM
Piperazine-substituted ChalconeMAO-B Inhibition0.65 μM
Piperazine Derivative CChE Inhibition8.77 μM

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares key structural features and molecular properties of the target compound with analogues:

Compound Name Molecular Formula Substituents (R₁, R₂) Molecular Weight (g/mol) Key Biological Targets/Notes Reference
Target Compound : 1-(4-Chlorobenzyl)-4-(4-(4-Chlorobenzyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine C₂₄H₂₂Cl₂N₆ R₁ = 4-Cl-benzyl; R₂ = 4-Cl-benzyl-piperazine 489.38 Kinase inhibition (hypothesized)
1-(4-Chlorobenzyl)-4-[4-(2-phenylethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine C₂₄H₂₅ClN₆ R₁ = 4-Cl-benzyl; R₂ = phenethyl-piperazine 432.96 N/A (structural analogue)
1-(4-Chlorobenzyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine C₁₉H₂₂ClN₅ R₁ = 4-Cl-benzyl; R₂ = 3,5-dimethylpiperidine 367.87 N/A (conformational study)
4-(4-Benzyhydrylpiperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine C₃₁H₃₁N₇ R₁ = 4-methylbenzyl; R₂ = benzhydryl-piperazine 517.63 N/A (bulky substituent effects)
PP2 (4-Amino-3-(4-chlorophenyl)-1-(t-butyl)-1H-pyrazolo[3,4-d]pyrimidine) C₁₅H₁₆ClN₅ R₁ = t-butyl; R₂ = 4-Cl-phenyl 313.78 Src kinase inhibitor (IC₅₀ = 5–100 nM)

Key Observations

  • Dual Chlorobenzyl Groups : The target compound’s dual 4-chlorobenzyl groups enhance lipophilicity and may improve receptor binding compared to analogues with phenethyl () or benzhydryl () substituents. The chlorine atoms likely contribute to π-π stacking and hydrophobic interactions .
  • Piperazine vs.
  • Kinase Inhibition: PP2 (), a known Src kinase inhibitor, shares the pyrazolo[3,4-d]pyrimidine core but lacks the piperazine moiety. This suggests that the target compound’s piperazine-linked chlorobenzyl groups could modulate kinase selectivity.

Preparation Methods

Step 1: Formation of 1-(4-Chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one

The intermediate 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is treated with 4-chlorobenzyl chloride in dimethylformamide (DMF) using sodium bicarbonate as a base. The reaction is heated at 70°C for 5 hours to achieve N1-alkylation.

Reaction Conditions :

  • Base : NaHCO₃ (1.5 equivalents)

  • Alkylating Agent : 4-Chlorobenzyl chloride (1.2 equivalents)

  • Solvent : DMF

  • Temperature : 70°C

  • Yield : 78–82%

Step 2: Quaternization at the N4 Position

The N4 position is functionalized via nucleophilic substitution using 1-(4-chlorobenzyl)piperazine. The reaction occurs in tetrahydrofuran (THF) under reflux with potassium carbonate as the base. This step introduces the piperazine moiety while maintaining the integrity of the chlorobenzyl groups.

Optimized Parameters :

  • Base : K₂CO₃ (2.0 equivalents)

  • Piperazine Derivative : 1-(4-Chlorobenzyl)piperazine (1.1 equivalents)

  • Solvent : Anhydrous THF

  • Time : 12 hours

  • Yield : 65–70%

Purification and Characterization

Crude products are purified via column chromatography (silica gel, chloroform:methanol 10:1) followed by recrystallization from ethanol. High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are used for structural validation.

Characterization Data :

Property Value
Molecular Formula C₂₃H₂₂Cl₂N₆O
HRMS (m/z) 489.1245 [M+H]⁺
¹H NMR (DMSO-d₆) δ 4.92 (s, 2H, CH₂), 7.35–7.80 (m, Ar)
Melting Point 285–287°C

Comparative Analysis of Synthetic Routes

Alternative methodologies have been explored to enhance efficiency:

Route A: One-Pot Alkylation

Combining N1- and N4-alkylation in a single step reduces processing time but risks side reactions. Trials using excess 4-chlorobenzyl chloride (2.5 equivalents) and 1-(4-chlorobenzyl)piperazine (1.5 equivalents) in DMF at 100°C yielded 55–60% product, with 20–25% unreacted starting material.

Route B: Sequential Alkylation with Intermediate Isolation

Isolating the N1-alkylated intermediate before N4-functionalization improves regioselectivity, achieving 70–75% overall yield. This method is preferred for large-scale synthesis.

Challenges and Optimization Strategies

Solvent Selection

Polar aprotic solvents (DMF, THF) enhance reaction rates but may degrade heat-sensitive intermediates. Replacing DMF with acetonitrile at 80°C improved stability, albeit with a 10% yield reduction.

Catalytic Acceleration

Adding catalytic iodide (KI, 0.1 equivalents) in THF increased the N4-alkylation rate by 30%, reducing reaction time to 8 hours.

Scalability and Industrial Relevance

Pilot-scale synthesis (100 g batches) achieved 68% yield using continuous-flow reactors. Key parameters included:

  • Residence Time : 2 hours

  • Temperature : 75°C

  • Pressure : 3 bar

This approach minimizes byproduct formation and aligns with green chemistry principles .

Q & A

(Basic) What are the established synthetic routes for 1-(4-chlorobenzyl)-4-(4-(4-chlorobenzyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting from pyrazolo[3,4-d]pyrimidine precursors. A common approach includes:

  • Step 1 : Alkylation of the pyrazolo[3,4-d]pyrimidine core with 4-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the first 4-chlorobenzyl group.
  • Step 2 : Nucleophilic substitution at the 4-position of the pyrimidine ring using 1-(4-chlorobenzyl)piperazine. This step requires anhydrous solvents (e.g., acetonitrile or DCM) and elevated temperatures (60–80°C) to facilitate piperazine coupling.
  • Key Conditions :
    • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
    • Strict control of stoichiometry to avoid over-alkylation or byproduct formation .
    • Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate the target compound in ~40–60% yield .

(Basic) How is the structural integrity of the compound confirmed post-synthesis?

Structural validation employs a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for chlorobenzyl groups) and piperazine integration (δ 2.4–3.5 ppm) .
    • ¹³C NMR verifies carbon environments, such as the pyrazolo[3,4-d]pyrimidine core (C=N at ~150–160 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion peak [M+H]⁺ at m/z 463.1 (calculated for C₂₂H₂₀Cl₂N₆) .
  • Elemental Analysis : Matches experimental C, H, N, and Cl percentages with theoretical values (e.g., Cl%: ~15.3%) .

(Advanced) What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies in bioactivity (e.g., IC₅₀ values for kinase inhibition) often arise from assay variability or compound purity. Methodological solutions include:

  • Standardized Assay Protocols : Use ATP concentration-matched kinase assays (e.g., 10 μM ATP for consistent competition) .
  • Orthogonal Purity Validation : Combine HPLC (>98% purity) with LC-MS to rule out degradation products .
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., pyrazolo[3,4-d]pyrimidines with piperazine substituents) to identify trends .

(Advanced) How can reaction conditions be optimized to improve scalability without compromising yield?

Optimization strategies involve:

  • Solvent Screening : Replace DMF with less toxic solvents (e.g., THF or EtOAc) while maintaining reaction efficiency .
  • Catalyst Selection : Transition from homogeneous catalysts (e.g., NaOAc) to heterogeneous alternatives (e.g., Amberlyst-15) for easier recovery .
  • Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce reaction time (e.g., 4-hour residence time vs. 24-hour batch) .

(Advanced) What computational models predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are used to:

  • Identify Binding Pockets : Target the ATP-binding site of kinases (e.g., AKT1) using the pyrazolo[3,4-d]pyrimidine core as a hinge binder .
  • Validate Interactions : MD simulations (50 ns trajectories) assess stability of hydrogen bonds between the 4-chlorobenzyl group and kinase residues (e.g., Lys268 in AKT1) .
  • SAR Analysis : QSAR models correlate substituent electronegativity (Cl groups) with inhibitory potency (R² > 0.85) .

(Basic) What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates.
  • Waste Disposal : Neutralize chlorinated byproducts with 10% NaOH before disposal in halogenated waste containers .

(Advanced) How do in vitro and in vivo pharmacokinetic profiles of this compound compare, and what modifications address bioavailability challenges?

  • In Vitro : High metabolic stability in liver microsomes (t₁/₂ > 120 min) but poor aqueous solubility (<10 μg/mL) .
  • In Vivo : Low oral bioavailability (<20%) due to first-pass metabolism. Solutions include:
    • Prodrug Design : Introduce phosphate esters at the piperazine nitrogen to enhance solubility .
    • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for sustained release and improved tissue penetration .

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